

# A Technical Guide to 2,5-Diaminobenzonitrile: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 2,5-Diaminobenzonitrile

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## Introduction

**2,5-Diaminobenzonitrile** is a versatile aromatic compound featuring a benzene ring substituted with two amino groups and a nitrile group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Its structural isomers include 3,4-diaminobenzonitrile and 2,4-diaminobenzonitrile. This guide provides a comprehensive overview of the physical, chemical, and biological properties of **2,5-diaminobenzonitrile**, along with detailed experimental protocols for its synthesis and characterization.

## Physical and Chemical Properties

**2,5-Diaminobenzonitrile** is a solid at room temperature, appearing as a light brown to khaki powder.<sup>[1]</sup> It is sparingly soluble in water.<sup>[2]</sup> Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	2,5-Diaminobenzonitrile	[3]
CAS Number	14346-13-5	[3]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> N <sub>3</sub>	[3]
Molecular Weight	133.15 g/mol	[3]
Appearance	Light brown to khaki solid/powder	[1]
Melting Point	90-92 °C	[1]
Boiling Point	371 °C	[1]
Density	1.24 g/cm <sup>3</sup>	[1]
pKa (predicted)	4.05 ± 0.10	[1]
Solubility	Sparingly soluble in water	[2]

## Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **2,5-diaminobenzonitrile**. While specific experimental spectra for this compound are not readily available in the public domain, typical spectral features can be predicted based on its structure and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy

In a typical <sup>1</sup>H NMR spectrum, the aromatic protons of **2,5-diaminobenzonitrile** would appear in the aromatic region (typically  $\delta$  6.0-7.5 ppm). The protons of the two amino groups would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The integration of the aromatic and amine proton signals would correspond to the number of protons in each environment.

### <sup>13</sup>C NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, as they are in different chemical environments. The carbon atom of the nitrile group would appear in the characteristic downfield region for nitriles (around  $\delta$  115-125 ppm). The aromatic carbons would resonate in the range of  $\delta$  100-150 ppm, with the carbons attached to the electron-donating amino groups appearing at higher field (lower  $\delta$  values) and the carbon attached to the electron-withdrawing nitrile group at a lower field (higher  $\delta$  value).

## Infrared (IR) Spectroscopy

The IR spectrum of **2,5-diaminobenzonitrile** would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

- N-H stretching: Two or more bands in the region of 3300-3500  $\text{cm}^{-1}$  corresponding to the symmetric and asymmetric stretching of the primary amine groups.
- C≡N stretching: A sharp, medium-intensity band around 2220-2260  $\text{cm}^{-1}$  for the nitrile group.
- C=C stretching: Aromatic ring stretching vibrations in the region of 1450-1600  $\text{cm}^{-1}$ .
- N-H bending: A band around 1590-1650  $\text{cm}^{-1}$ .
- C-N stretching: Bands in the region of 1250-1360  $\text{cm}^{-1}$ .

## Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak ( $\text{M}^+$ ) for **2,5-diaminobenzonitrile** would be observed at an  $\text{m/z}$  of 133. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN ( $\text{m/z}$  27) or  $\text{NH}_3$  ( $\text{m/z}$  17), leading to characteristic fragment ions.

## Experimental Protocols

### Synthesis of 2,5-Diaminobenzonitrile

Two primary methods for the synthesis of **2,5-diaminobenzonitrile** have been reported.

#### Method 1: Reduction of 5-Nitroanthranilonitrile[2]

This method involves the reduction of a nitro group to an amino group using stannous chloride.

- Materials:

- 5-Nitroanthranilonitrile
- Stannous chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Concentrated hydrochloric acid (HCl)
- 50% Sodium hydroxide (NaOH) solution
- Methylene chloride ( $\text{CH}_2\text{Cl}_2$ )
- Benzene
- Skellysolve B (a petroleum ether fraction)

- Procedure:

- Dissolve 80 g (0.356 mole) of stannous chloride dihydrate in 200 mL of concentrated hydrochloric acid.
- To this solution, add 16.314 g (0.1 mole) of 5-nitroanthranilonitrile in portions over approximately 5 minutes, maintaining the internal temperature around 50 °C with water cooling.
- Continue stirring for 4 hours and then let the mixture stand overnight.
- Cool the reaction mixture to 5 °C in an ice bath.
- Slowly add a cold 50% solution of sodium hydroxide until the mixture is strongly basic.
- Extract the mixture with methylene chloride.
- Wash the combined methylene chloride extracts with water.
- Remove the solvent by distillation to obtain the crude product.
- Recrystallize the crude product from a mixture of benzene and Skellysolve B to yield purified **2,5-diaminobenzonitrile**.

- Expected Yield: Approximately 86.5%

#### Method 2: Catalytic Hydrogenation of 2-Cyano-4-nitroaniline

This industrial-scale synthesis utilizes catalytic hydrogenation.

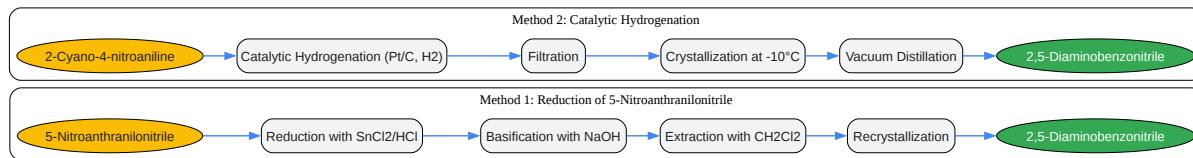
- Materials:

- 2-Cyano-4-nitroaniline
- Ethanol
- 3% Pt/C catalyst
- Ammonia (chemically pure)
- Nitrogen gas
- Hydrogen gas

- Procedure:

- In a 20-liter autoclave, combine 3 kg of 2-cyano-4-nitroaniline, 15 liters of ethanol, 80 g of 3% Pt/C catalyst, and 300 ml of ammonia.
- Replace the air in the autoclave with nitrogen, then introduce hydrogen.
- Raise the temperature to 50 °C and maintain the pressure at 1.6 MPa until hydrogen absorption ceases.
- After the reaction is complete, filter the reaction mixture and collect the filtrate.
- Allow the filtrate to crystallize at -10 °C for 18 hours.
- Separate the solid product from the liquid under a nitrogen atmosphere.
- Dry the solid in a vacuum drying oven, followed by vacuum distillation at 130-136 °C to obtain pure **2,5-diaminobenzonitrile**.

- Expected Purity and Yield: ≥99.5% purity with a yield of 98.0%.



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Caption: Synthesis workflows for **2,5-diaminobenzonitrile**.

## Reactivity and Stability

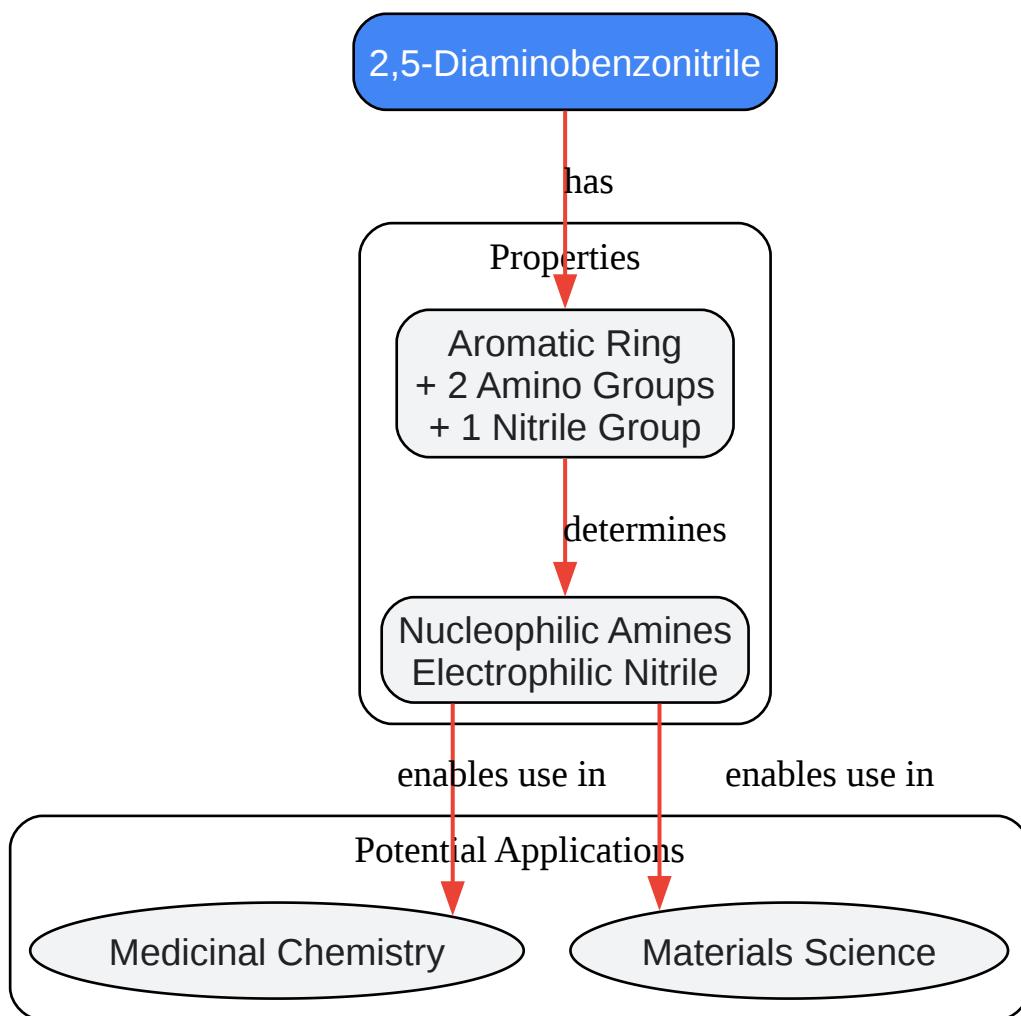
The chemical reactivity of **2,5-diaminobenzonitrile** is dictated by its three functional groups: the two amino groups and the nitrile group.

- Amino Groups: The amino groups are nucleophilic and can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. They also make the aromatic ring more susceptible to electrophilic substitution.
- Nitrile Group: The nitrile group is an electron-withdrawing group and can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
- Stability: **2,5-Diaminobenzonitrile** is stable under standard laboratory conditions. However, it should be stored in a cool, dry place, away from strong oxidizing agents to prevent degradation. For long-term storage, it is recommended to keep it under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]

## Biological Activity and Applications

While specific biological activities of **2,5-diaminobenzonitrile** are not extensively documented, its derivatives have shown promise in drug discovery and materials science.

- **Anticancer Research:** Derivatives of the related compound, 2,5-diaminobenzamide, have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines. One of the most active compounds demonstrated an  $IC_{50}$  of 1.0  $\mu\text{M}$  and was found to induce apoptosis.
- **Fluorescent Probes:** Diaminobenzonitrile derivatives are utilized in the creation of fluorescent materials. Their donor-acceptor electronic structure makes them suitable for developing fluorophores for applications such as cellular imaging and ion sensing.



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Caption: Logical relationships of **2,5-diaminobenzonitrile**.

## Conclusion

**2,5-Diaminobenzonitrile** is a valuable chemical intermediate with significant potential in various scientific fields. Its unique structural features provide a versatile platform for the synthesis of a wide range of derivatives with interesting chemical and biological properties. This guide has summarized the key physical and chemical characteristics, provided detailed synthetic protocols, and highlighted potential areas of application for this compound, offering a solid foundation for researchers and professionals working with **2,5-diaminobenzonitrile**. Further research into its biological activities and the development of novel applications is warranted.

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